molecular formula C16H26N2O5S B10881689 1-(Ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(Ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10881689
M. Wt: 358.5 g/mol
InChI Key: VHWABAGZDPGATI-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethoxybenzyl chloride and piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to its specific substitution pattern on the benzyl ring and the presence of the ethylsulfonyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C16H26N2O5S/c1-5-24(19,20)18-8-6-17(7-9-18)12-13-10-15(22-3)16(23-4)11-14(13)21-2/h10-11H,5-9,12H2,1-4H3

InChI Key

VHWABAGZDPGATI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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